4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine
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Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine is a chemical compound with the molecular formula C11H26N2OSi. It is a derivative of piperidine, where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine typically involves the protection of the hydroxyl group in piperidin-1-amine with a tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to remove the tert-butyldimethylsilyl group, yielding piperidin-1-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are often used to remove the tert-butyldimethylsilyl group.
Major Products
Oxidation: N-oxides of piperidin-1-amine.
Reduction: Piperidin-1-amine.
Substitution: Various substituted piperidin-1-amines depending on the nucleophile used.
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group.
Comparison with Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine can be compared with other similar compounds such as:
- **4-[(Tert-butyldimethylsilyl)oxy]methyl]aniline
- 4-[(Tert-butyldimethylsilyl)oxy]butan-1-ol
- (Tert-butyldimethylsilyloxy)acetaldehyde
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butyldimethylsilyl group with the reactivity of the piperidine ring. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVDTNYABLGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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